molecular formula C5H10Cl2O B12276948 1-Chloro-3-(2-chloroethoxy)propane

1-Chloro-3-(2-chloroethoxy)propane

Cat. No.: B12276948
M. Wt: 157.04 g/mol
InChI Key: BSNQVJYYACQGQW-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-chloroethoxy)propane is an organic compound with the molecular formula C5H10Cl2O. It is a colorless to almost colorless liquid with a mild odor. This compound is used in various chemical syntheses and industrial applications due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(2-chloroethoxy)propane can be synthesized through the reaction of 1-chloro-2-propanol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of 1-chloro-2-propanol with 2-chloroethanol in large-scale reactors. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2-chloroethoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-chloroethoxy)propane involves its reactivity with nucleophiles and bases. The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to substitution or elimination reactions. These reactions can modify the compound’s structure and properties, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-(2-chloroethoxy)propane is unique due to its dual chlorine atoms, which provide multiple sites for chemical reactions. This makes it a versatile intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C5H10Cl2O

Molecular Weight

157.04 g/mol

IUPAC Name

1-chloro-3-(2-chloroethoxy)propane

InChI

InChI=1S/C5H10Cl2O/c6-2-1-4-8-5-3-7/h1-5H2

InChI Key

BSNQVJYYACQGQW-UHFFFAOYSA-N

Canonical SMILES

C(COCCCl)CCl

Origin of Product

United States

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